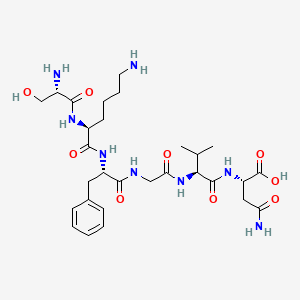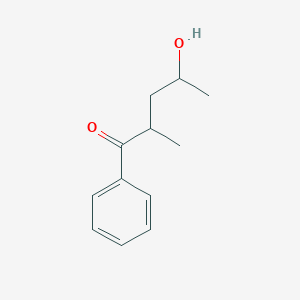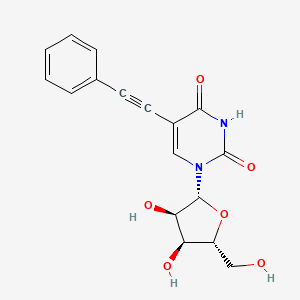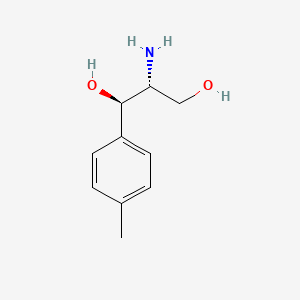
L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine is a peptide compound composed of six amino acids: serine, lysine, phenylalanine, glycine, valine, and asparagine. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
准备方法
合成路线和反应条件
L-丝氨酰-L-赖氨酰-L-苯丙氨酰甘氨酰-L-缬氨酰-L-天冬酰胺的合成通常涉及固相肽合成 (SPPS)。这种方法允许将受保护的氨基酸依次添加到固定在固体树脂上的生长肽链中。一般步骤包括:
第一个氨基酸的连接: 到树脂上。
脱保护: 氨基酸的 N 端。
偶联: 使用偶联试剂(如 HBTU 或 DIC)偶联下一个氨基酸。
重复: 脱保护和偶联循环,直到获得所需的肽序列。
裂解: 肽从树脂上的裂解,以及使用裂解混合物(通常包含 TFA(三氟乙酸))去除侧链保护基团。
工业生产方法
像 L-丝氨酰-L-赖氨酰-L-苯丙氨酰甘氨酰-L-缬氨酰-L-天冬酰胺这样的肽的工业生产通常采用大规模 SPPS 或液相肽合成 (LPPS)。自动化和反应条件的优化(如温度、pH 值和溶剂体系)对于最大限度地提高产率和纯度至关重要。
化学反应分析
反应类型
L-丝氨酰-L-赖氨酰-L-苯丙氨酰甘氨酰-L-缬氨酰-L-天冬酰胺可以进行各种化学反应,包括:
氧化: 丝氨酸和赖氨酸残基在特定条件下可以被氧化。
还原: 如果存在二硫键,则可以将其还原为游离硫醇。
取代: 氨基酸残基可以用其他官能团取代或进行化学修饰。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇。
取代: 用于胺修饰的试剂,如 N-羟基琥珀酰亚胺 (NHS) 酯。
主要产物
这些反应的主要产物取决于所用条件和试剂。例如,丝氨酸的氧化会导致丝氨酸衍生物的形成,而二硫键的还原会导致游离硫醇基团的形成。
科学研究应用
L-丝氨酰-L-赖氨酰-L-苯丙氨酰甘氨酰-L-缬氨酰-L-天冬酰胺在科学研究中具有多种应用:
化学: 用作研究肽合成和反应的模型肽。
生物学: 研究其在蛋白质-蛋白质相互作用和信号通路中的作用。
医学: 探索其潜在的治疗应用,包括作为药物递送载体或在基于肽的疫苗中。
工业: 用于开发基于肽的材料和纳米技术。
作用机制
L-丝氨酰-L-赖氨酰-L-苯丙氨酰甘氨酰-L-缬氨酰-L-天冬酰胺的作用机制涉及其与特定分子靶标(如受体或酶)的相互作用。该肽可以与这些靶标结合,调节其活性并触发下游信号通路。确切的机制取决于具体的生物学背景以及肽的序列和结构。
相似化合物的比较
类似化合物
- L-缬氨酰-L-苯丙氨酰甘氨酰-L-精氨酰-L-半胱氨酰-L-α-谷氨酰-L-亮氨酰-L-丙氨酰-L-丙氨酰-L-丙氨酰-L-蛋氨酰-L-赖氨酰-L-精氨酰-L-组氨酰甘氨酰-L-亮氨酰-L-α-天冬氨酰-L-天冬酰胺酰-L-酪氨酰-L-精氨酰甘氨酰-L-酪氨酰-L-丝氨酰-L-亮氨酰甘氨酰-L-天冬酰胺 .
- L-赖氨酰-L-丝氨酰-L-色氨酸 .
- Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu .
独特性
L-丝氨酰-L-赖氨酰-L-苯丙氨酰甘氨酰-L-缬氨酰-L-天冬酰胺的独特性在于其特定的序列和氨基酸组合,赋予其独特的结构和功能特性。这种独特性使它能够与特定的分子靶标相互作用,并参与特定的生物过程,使其与其他肽区分开来。
属性
CAS 编号 |
913178-48-0 |
|---|---|
分子式 |
C29H46N8O9 |
分子量 |
650.7 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H46N8O9/c1-16(2)24(28(44)36-21(29(45)46)13-22(32)39)37-23(40)14-33-26(42)20(12-17-8-4-3-5-9-17)35-27(43)19(10-6-7-11-30)34-25(41)18(31)15-38/h3-5,8-9,16,18-21,24,38H,6-7,10-15,30-31H2,1-2H3,(H2,32,39)(H,33,42)(H,34,41)(H,35,43)(H,36,44)(H,37,40)(H,45,46)/t18-,19-,20-,21-,24-/m0/s1 |
InChI 键 |
YYVPWTHYBMZBPC-TVJXPIDLSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
规范 SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)

![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)



![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid](/img/structure/B12597520.png)
![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)



